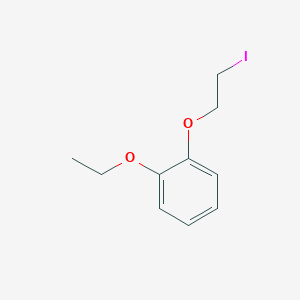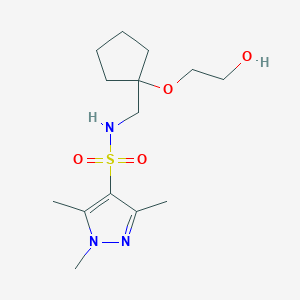
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Piperazines
The compound can be involved in the synthesis of piperazines . Piperazine derivatives show a wide range of biological and pharmaceutical activity, making them important targets for synthesis.
Ugi Reaction
The Ugi reaction is a multi-component reaction that can be used to synthesize a variety of complex molecules . “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” could potentially be used as a starting material or intermediate in this reaction.
Photocatalytic Synthesis
This compound can also be used in photocatalytic synthesis . Photocatalysis is a type of reaction that uses light to accelerate a reaction, and this compound could potentially be used as a photocatalyst or as a starting material in photocatalytic reactions.
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Reactions
Cyclooctyne molecules, like “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, have found wide applications in the SPAAC reactions . These reactions avoid the biotoxicity caused by the use of Cu (I) catalysts.
Bioorthogonal Chemistry
This compound can be used in bioorthogonal chemistry . Bioorthogonal reactions are chemical transformations that can occur within living systems without perturbing natural biological processes. This compound could potentially be used to label, detect, and manipulate biomolecules with high specificity and efficiency.
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-11-13(12(2)17(3)16-11)22(19,20)15-10-14(21-9-8-18)6-4-5-7-14/h15,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKNBCFPBXKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

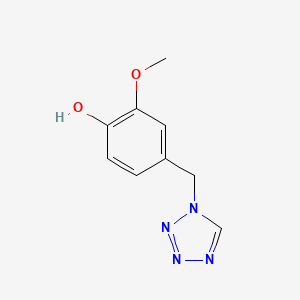
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
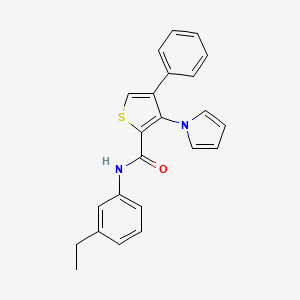
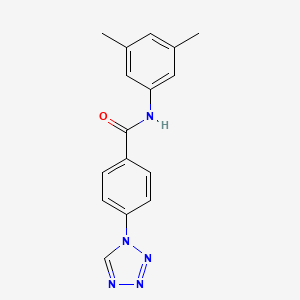
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)

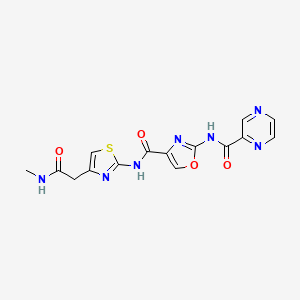

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2584339.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)
![7-[(4-Ethylpiperazinyl)methyl]-2-[(4-fluorophenyl)methylene]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2584341.png)
